(2S)-2-(Furan-3-carbonylamino)-3-(4-hydroxyphenyl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-(furan-3-carbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-11-3-1-9(2-4-11)7-12(14(18)19)15-13(17)10-5-6-20-8-10/h1-6,8,12,16H,7H2,(H,15,17)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVSLAYMDNDPBA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=COC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=COC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302352 | |
| Record name | N-(3-Furanylcarbonyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1102895-84-0 | |
| Record name | N-(3-Furanylcarbonyl)-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1102895-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Furanylcarbonyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-[(furan-3-yl)formamido]-3-(4-hydroxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2S)-2-(Furan-3-carbonylamino)-3-(4-hydroxyphenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.
Synthesis and Characterization
The synthesis of (2S)-2-(Furan-3-carbonylamino)-3-(4-hydroxyphenyl)propanoic acid involves several steps, including the protection of functional groups and coupling reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are employed to confirm the structure and purity of the synthesized compounds .
Anti-inflammatory Properties
Research indicates that derivatives of furan-containing compounds exhibit significant anti-inflammatory effects. For instance, certain carboxylate derivatives have shown to inhibit neutrophil degranulation and superoxide formation, which are critical processes in inflammation . Specifically, compounds similar to (2S)-2-(Furan-3-carbonylamino)-3-(4-hydroxyphenyl)propanoic acid demonstrated a notable capacity to reduce β-glucuronidase release from mast cells, indicating their potential as anti-allergic agents .
Antioxidant Activity
The antioxidant properties of furan derivatives have been highlighted in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases. The presence of hydroxyl groups in the structure enhances their ability to donate electrons, thereby neutralizing reactive oxygen species .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Certain studies suggest that furan derivatives can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death). The mechanism often involves the modulation of signaling pathways related to cell survival and death . For instance, compounds derived from furan have been shown to inhibit HIF-2α (hypoxia-inducible factor 2 alpha), which plays a crucial role in tumor growth under hypoxic conditions .
Case Studies
The biological activities of (2S)-2-(Furan-3-carbonylamino)-3-(4-hydroxyphenyl)propanoic acid are believed to stem from its structural features, particularly the furan ring and hydroxyl groups. These components contribute to:
- Inhibition of inflammatory mediators : By blocking pathways that lead to inflammation.
- Antioxidant effects : Through electron donation mechanisms.
- Modulation of cancer-related signaling : By affecting pathways like HIF-1/2α.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H13NO5
- Molecular Weight : 273.26 g/mol
- IUPAC Name : (2S)-2-(furan-3-carbonylamino)-3-(4-hydroxyphenyl)propanoic acid
The compound features a furan ring and a hydroxyphenyl group, contributing to its diverse biological activities. The furan moiety is known for its role in various biochemical reactions, while the hydroxyphenyl group enhances its potential for antioxidant properties.
Antioxidant Activity
Research indicates that compounds with furan and phenolic structures can exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. Studies have shown that derivatives of phenolic acids can scavenge free radicals effectively, suggesting that (2S)-2-(Furan-3-carbonylamino)-3-(4-hydroxyphenyl)propanoic acid may similarly contribute to antioxidant defense mechanisms in biological systems .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. The presence of the hydroxy group on the phenyl ring is often associated with the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Neuroprotective Properties
Emerging research suggests that compounds containing both furan and phenolic groups may protect neuronal cells from damage induced by neurotoxic agents. This neuroprotective effect could have implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Drug Development
Given its structural characteristics, (2S)-2-(Furan-3-carbonylamino)-3-(4-hydroxyphenyl)propanoic acid can serve as a lead compound in drug discovery programs aimed at developing new therapeutics for oxidative stress-related disorders and inflammatory diseases. Its derivatives could be synthesized to enhance bioavailability and efficacy .
Formulation in Nutraceuticals
The antioxidant and anti-inflammatory properties make this compound suitable for incorporation into nutraceutical formulations aimed at promoting health and preventing diseases associated with oxidative stress. Nutraceuticals containing such compounds are gaining popularity due to their preventive health benefits .
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various phenolic compounds, including those similar to (2S)-2-(Furan-3-carbonylamino)-3-(4-hydroxyphenyl)propanoic acid. Results indicated that these compounds effectively reduced oxidative stress markers in vitro, highlighting their potential utility in therapeutic applications against oxidative damage .
Case Study 2: Neuroprotection
In a preclinical study involving animal models of neurodegeneration, a derivative of (2S)-2-(Furan-3-carbonylamino)-3-(4-hydroxyphenyl)propanoic acid demonstrated significant neuroprotective effects against induced neuronal cell death. The results suggested mechanisms involving the modulation of inflammatory pathways and oxidative stress reduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related tyrosine derivatives reported in the evidence:
Key Comparative Insights:
Substituent Effects on Physicochemical Properties :
- The furan-3-carbonyl group in the target compound introduces a planar, electron-rich aromatic system, which may enhance lipophilicity (compared to -OH or -H substituents) and influence membrane permeability. This contrasts with the acetyl group in N-Acetyl-L-tyrosine, which is smaller and less polarizable .
- The Boc group in Boc-Tyr-OH significantly increases molecular weight and hydrophobicity, making it suitable for organic-phase reactions but less ideal for aqueous biological systems .
Biological Activity and Applications :
- Compounds like Ala-Tyr and Tyr-Tyr-Phe demonstrate the role of peptide bonds in modulating biological activity, such as enzyme substrate specificity or receptor binding . The target compound’s furan moiety could similarly interact with aromatic residues in proteins.
- 3,5-Diiodo-L-Tyrosine highlights how halogenation (e.g., iodine) can enhance stability and enable applications in radiopharmaceuticals, a strategy that could be explored with the target compound via furan functionalization .
Synthetic Considerations: The synthesis of (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid (Tyr-Tyr-Phe) involves sequential coupling reactions, suggesting that the target compound’s furan-3-carbonyl group could be introduced via similar amide bond formation methodologies . details multi-step syntheses of complex tyrosine derivatives, emphasizing the need for stereochemical control during acylation—a critical factor for maintaining the (2S) configuration in the target compound .
Preparation Methods
Methyl Ester Formation
Initial esterification of L-tyrosine (1) employs methanol reflux with sulfuric acid catalysis (Scheme 1A):
$$ \text{L-Tyrosine} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl ester hydrochloride (2)} $$
Yields: 89-92% (scale-dependent)
Trifluoroacetylation for Amino Protection
Reaction of 2 with trifluoroacetic anhydride (TFAA) in dichloromethane:
$$ \text{2} + (\text{CF}3\text{CO})2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{N-TFA protected ester (3)} $$
Key parameters:
Furan-3-carbonyl Group Introduction
Coupling of 3 with furan-3-carbonyl chloride (4) under Schotten-Baumann conditions:
$$ \text{3} + \text{4} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{Intermediate 5} $$
Optimized conditions:
Direct Amidation via Carbodiimide Coupling
Unprotected Tyrosine Route
Activation of furan-3-carboxylic acid (6) with EDC/HOBt:
$$ \text{6} + \text{EDC} + \text{HOBt} \rightarrow \text{Active ester (7)} $$
Subsequent reaction with L-tyrosine in DMF:
$$ \text{7} + \text{L-Tyrosine} \xrightarrow{\text{DIEA}} \text{Target compound} $$
Performance metrics:
Solvent Screening Results
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 62 | 97.4 |
| THF | 58 | 95.1 |
| DCM | 41 | 89.3 |
| EtOAc | 35 | 82.7 |
Solid-Phase Peptide Synthesis Approach
Resin Loading and Fmoc Deprotection
Wang resin functionalized with Fmoc-Tyr(tBu)-OH undergoes:
- Piperidine deprotection (20% in DMF)
- Furan-3-carboxylic acid coupling via HBTU activation
- Cleavage with TFA/H2O/TIS (95:2.5:2.5)
Advantages:
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic N-acetyl precursor (8) treated with Candida antarctica lipase B:
$$ \text{rac-8} \xrightarrow{\text{CAL-B}} \text{(R)-9} + \text{(S)-10} $$
Enantiomeric excess achieved:
Critical Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Sequential amidation | 78 | 99.3 | 1.8 | Pilot |
| Direct coupling | 62 | 97.4 | 1.2 | Lab |
| Solid-phase | 85 | 85.0 | 3.1 | Research |
| Enzymatic | 41 | 99.8 | 4.5 | Industrial |
Data synthesized from
Q & A
Basic: What are the recommended methods for synthesizing (2S)-2-(Furan-3-carbonylamino)-3-(4-hydroxyphenyl)propanoic acid with high enantiomeric purity?
Methodological Answer:
Synthesis typically involves chiral resolution and protective group strategies. For enantiomeric purity:
- Step 1: Start with L-tyrosine derivatives (e.g., (2S)-3-(4-hydroxyphenyl)propanoic acid) to retain stereochemistry .
- Step 2: Use Furan-3-carbonyl chloride for acylation under inert conditions (e.g., N₂ atmosphere) to avoid racemization.
- Step 3: Monitor reaction progress via reverse-phase HPLC with chiral columns (e.g., Chiralpak® IC) to confirm enantiopurity .
- Step 4: Purify via recrystallization or preparative HPLC, ensuring solvent systems (e.g., ethanol/water) preserve stereointegrity .
Key Data:
- Enantiomeric excess (ee) >99% achievable with optimized chiral columns .
- Yield: ~60-75% under anhydrous conditions .
Basic: How to characterize the physicochemical properties of this compound?
Methodological Answer:
Use multi-modal analytical techniques:
- Structural Confirmation:
- Thermochemical Properties:
- LogP Determination: Calculate via XLogP3 (predicted ~0.4) or validate experimentally using shake-flask methods .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Address variability by standardizing assay conditions:
- Variable 1: Solvent Effects
- Test solubility in DMSO vs. aqueous buffers; bioactivity may differ due to aggregation .
- Variable 2: Cell Line Sensitivity
- Use isogenic cell lines to isolate compound-specific effects from genetic variability .
- Variable 3: Metabolite Interference
- Perform LC-MS/MS to detect active metabolites that may contribute to discrepancies .
- Solution: Report detailed protocols (e.g., EC₅₀ calculations, incubation times) following FAIR data principles .
Advanced: What analytical techniques validate purity and stability under various storage conditions?
Methodological Answer:
- Purity Assessment:
- Stability Studies:
- Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC .
- Long-Term Storage: Store at -20°C in amber vials; stability >24 months confirmed by <2% impurity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
